Cas no 946667-81-8 (3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid)

3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid is a specialized heterocyclic compound featuring both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. The Boc group enhances stability and facilitates selective deprotection in synthetic applications, while the oxadiazole core contributes to its utility as a versatile intermediate in medicinal chemistry and peptide synthesis. The carboxylic acid moiety allows for further functionalization, making it valuable for constructing complex molecular architectures. Its structural features are particularly advantageous in the development of bioactive molecules, where controlled reactivity and modular design are critical. This compound is suited for research applications requiring precise synthetic manipulation.
3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid structure
946667-81-8 structure
Product name:3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid
CAS No:946667-81-8
MF:C9H13N3O5
MW:243.216622114182
CID:839546
PubChem ID:17605010

3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid Chemical and Physical Properties

Names and Identifiers

    • 3-((tert-butoxycarbonyl)methyl)-1,2,4-oxadiazole-5-carboxylic acid
    • 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic acid
    • 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
    • 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,4-oxadiazole-5-carboxylic acid
    • 946667-81-8
    • DTXSID40589728
    • MFCD13874236
    • 3-(((tert-Butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylicacid
    • 3-(((tert-Butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
    • 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid
    • 3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid
    • Inchi: InChI=1S/C9H13N3O5/c1-9(2,3)16-8(15)10-4-5-11-6(7(13)14)17-12-5/h4H2,1-3H3,(H,10,15)(H,13,14)
    • InChI Key: LTXVBZXSDDGVBB-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCC1=NOC(=N1)C(=O)O

Computed Properties

  • Exact Mass: 243.08552052g/mol
  • Monoisotopic Mass: 243.08552052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.333

3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A449039837-1g
3-((Tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
946667-81-8 95%
1g
$652.05 2023-08-31
TRC
T281340-10mg
3-[[[(tert-Butoxy)carbonyl]amino]methyl]-1,2,4-oxadiazole-5-carboxylicacid
946667-81-8
10mg
$ 585.00 2022-06-02
Alichem
A449039837-5g
3-((Tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
946667-81-8 95%
5g
$1975.84 2023-08-31
Chemenu
CM530580-1g
3-(((tert-Butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
946667-81-8 97%
1g
$495 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750178-1g
3-(((Tert-butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
946667-81-8 98%
1g
¥4949.00 2024-04-24
TRC
T281340-2.5mg
3-[[[(tert-Butoxy)carbonyl]amino]methyl]-1,2,4-oxadiazole-5-carboxylicacid
946667-81-8
2.5mg
$ 200.00 2022-06-02
TRC
T281340-5mg
3-[[[(tert-Butoxy)carbonyl]amino]methyl]-1,2,4-oxadiazole-5-carboxylicacid
946667-81-8
5mg
$ 370.00 2022-06-02
Crysdot LLC
CD11006249-5g
3-(((tert-Butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
946667-81-8 97%
5g
$972 2024-07-19

Additional information on 3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylicacid

Introduction to 3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid (CAS No. 946667-81-8)

3-(tert-Butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid, identified by the CAS number 946667-81-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that combines an oxadiazole core with functional groups designed to enhance biological activity and pharmacological properties. The presence of a tert-butoxy carbonyl (Boc) protecting group and an amino methyl side chain on the oxadiazole scaffold makes it a versatile intermediate in the synthesis of biologically active molecules.

The 1,2,4-oxadiazole moiety is a key structural feature of this compound, known for its stability and ability to participate in various chemical reactions while maintaining its integrity. Oxadiazoles have been extensively studied for their potential applications in drug development due to their ability to act as scaffolds for small-molecule drugs. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a Boc-protected amino group further enhances the compound's utility as a building block in peptide synthesis and as a precursor for more complex pharmacophores.

In recent years, there has been growing interest in developing novel therapeutic agents based on oxadiazole derivatives. The 3-(tert-butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid has been explored in several research studies for its potential role in modulating biological pathways relevant to human health. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes associated with inflammatory responses and cancer progression. The Boc protecting group not only ensures stability during synthetic procedures but also allows for selective deprotection under controlled conditions, making it a valuable tool in medicinal chemistry.

The carboxylic acid functionality at the 5-position of the oxadiazole ring provides an additional site for chemical modification, enabling further derivatization into more complex molecules. This flexibility has been exploited in the design of novel drug candidates targeting specific diseases. Researchers have leveraged this compound to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. The structural motif of 3-(tert-butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid has shown promise in preclinical studies as a lead compound for further optimization.

One of the most compelling aspects of this compound is its potential as a precursor for peptide mimetics. The combination of an amino methyl group and a reactive carboxylic acid moiety allows for the formation of amide bonds, which are fundamental in peptide synthesis. This property has been utilized in designing peptidomimetics that mimic the structure and function of natural peptides while avoiding their limitations such as poor bioavailability and susceptibility to enzymatic degradation. The use of Boc protection ensures that the amino group remains unreactive under non-deprotecting conditions, allowing for sequential functionalization without interference.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like oxadiazoles due to their diverse biological activities and synthetic versatility. The development of new synthetic methodologies has further facilitated the exploration of these compounds as drug candidates. For example, recent advances in transition-metal-catalyzed cross-coupling reactions have enabled efficient functionalization of oxadiazole derivatives, leading to novel analogs with enhanced pharmacological properties. The compound 3-(tert-butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid exemplifies this trend by serving as a versatile intermediate in such synthetic strategies.

In conclusion, 3-(tert-butoxy)carbonylaminomethyl-1,2,4-oxadiazole-5-carboxylic acid (CAS No. 946667-81-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery and development. The combination of an oxadiazole core with protective and reactive functional groups provides multiple avenues for synthetic manipulation and biological investigation. As research continues to uncover new applications for this compound and related derivatives, its importance in medicinal chemistry is likely to grow further.

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